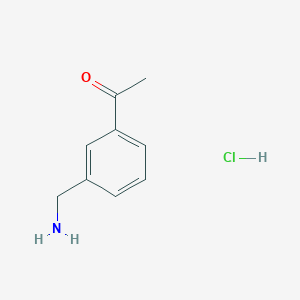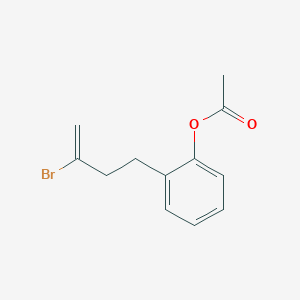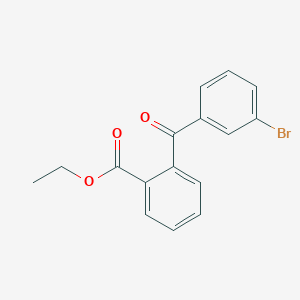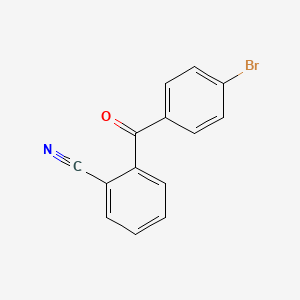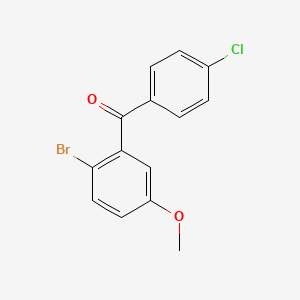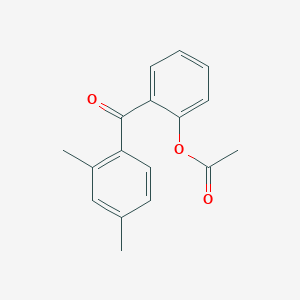
2-(2,4-Dimethylbenzoyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-(2,4-Dimethylbenzoyl)phenyl acetate can involve various reagent systems and reaction conditions. For instance, the paper discussing the reagent system of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid for the transformation of α,β-epoxy ketones to β-hydroxy ketones suggests that acetic acid can be a superior proton donor in certain photoreactions . This information could be relevant if the synthesis of 2-(2,4-Dimethylbenzoyl)phenyl acetate involves similar epoxy ketones as intermediates or if acetic acid could be used as a solvent or reagent in its synthesis.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity can be analyzed using various spectroscopic and computational techniques. For example, the combined experimental and theoretical studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate provide insights into the molecular and chemical properties, revealing the electrophilic and nucleophilic nature of the compound . Such analyses could be applied to 2-(2,4-Dimethylbenzoyl)phenyl acetate to understand its molecular geometry, electronic structure, and reactivity.
Chemical Reactions Analysis
The chemical reactions involving compounds with benzoyl and phenyl groups can be complex. The electrochemical oxidation mechanism of a related compound, 2-[4-(N,N-dimethylamino)phenyl]-6-methyl benzothiazole, was studied in acetonitrile, showing a deprotonation process followed by radical-radical coupling . This suggests that 2-(2,4-Dimethylbenzoyl)phenyl acetate could also undergo interesting electrochemical reactions, potentially leading to radical species or coupling products.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2-(2,4-Dimethylbenzoyl)phenyl acetate can be deduced from studies on similar molecules. For instance, the determination of pKa values of newly synthesized acetamide derivatives provides information on the acidity constants, which are crucial for understanding the behavior of the compound in different pH environments . Additionally, the synthesis and characterization of new pyrazoles offer insights into the spectral evaluation, which could be relevant for the UV-Vis spectroscopic analysis of 2-(2,4-Dimethylbenzoyl)phenyl acetate .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
Research into the crystal structures of similar compounds, such as methyl 3,5-dimethylbenzoate and related molecules, reveals the importance of C—H⋯O=C interactions in forming layered molecular arrangements. This structural insight is crucial for designing compounds with desired physical properties, suggesting potential applications in materials science (Ebersbach, Seichter, & Mazik, 2022).
Synthetic Methodologies
The synthesis of complex molecules, including 2,2′‐bis‐(2,6‐Dimethylbenzoyl)‐3,3′‐dimethylbenzyl, highlights the utility of aryllithium compounds in constructing multifaceted organic structures. Such methodologies could be adapted to synthesize 2-(2,4-Dimethylbenzoyl)phenyl acetate, offering pathways for creating new materials or pharmaceuticals (Faber & Nauta, 2010).
Chemical Properties and Applications
Investigations into the fragrance material 2,4-dimethylbenzyl acetate provide a model for understanding the toxicological and dermatological properties of similar esters. Such studies are essential for ensuring the safe use of these compounds in consumer products (Mcginty, Letizia, & Api, 2012).
Antimicrobial and Hemolytic Activity
Research on derivatives of 1,3,4-oxadiazole, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrates significant antimicrobial activity. This suggests that structurally related compounds like 2-(2,4-Dimethylbenzoyl)phenyl acetate may have potential applications in developing new antimicrobial agents (Gul et al., 2017).
Eigenschaften
IUPAC Name |
[2-(2,4-dimethylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-8-9-14(12(2)10-11)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRCSKPNDZWJNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641610 |
Source


|
| Record name | 2-(2,4-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylbenzoyl)phenyl acetate | |
CAS RN |
890099-03-3 |
Source


|
| Record name | 2-(2,4-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









